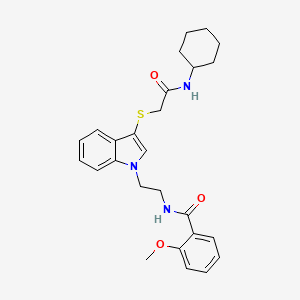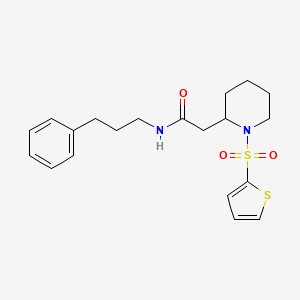
4-bromo-N-(4-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O. It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4-position of the benzene ring and a 4-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-amino-4-methylpyridine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-amino-4-methylpyridine+4-bromobenzoyl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-bromo-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
科学的研究の応用
4-bromo-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials or as a building block in chemical manufacturing
作用機序
The exact mechanism of action of 4-bromo-N-(4-methylpyridin-2-yl)benzamide is not well-documented. like other benzamide derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
4-bromo-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a different position of the methyl group on the pyridine ring.
4-bromo-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group on the phenyl ring instead of the pyridine ring.
4-methyl-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a bromine atom on the benzene ring.
Uniqueness
4-bromo-N-(4-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the 4-methylpyridin-2-yl group
特性
IUPAC Name |
4-bromo-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-7-15-12(8-9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQUNKATDVSBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)
![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)


![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2805992.png)



![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2806000.png)
![N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2806001.png)
![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/new.no-structure.jpg)
